molecular formula C12H9BrF2N2O3S B1373952 N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide CAS No. 1086063-46-8

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B1373952
CAS No.: 1086063-46-8
M. Wt: 379.18 g/mol
InChI Key: KOPZSDXCMOPQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridine ring substituted with bromine and methoxy groups, and a benzene ring substituted with fluorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and benzene intermediates. The key steps include:

    Methoxylation: The addition of a methoxy group to the pyridine ring.

    Sulfonamidation: The attachment of the sulfonamide group to the benzene ring.

The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and methoxy groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides or sulfones.

Scientific Research Applications

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide
  • N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide

Uniqueness

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide is unique due to the presence of both bromine and methoxy groups on the pyridine ring, and the difluorobenzenesulfonamide moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF2N2O3S/c1-20-12-10(4-7(13)6-16-12)17-21(18,19)11-3-2-8(14)5-9(11)15/h2-6,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPZSDXCMOPQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733244
Record name N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086063-46-8
Record name N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 5-bromo-2-(methyloxy)-3-pyridinamine (13.7 g, 67.5 mmol) in pyridine (200 ml) was added slowly 2,4-difluorobenzenesulfonyl chloride (14.37 g, 67.6 mmol) over 15 min (reaction became heterogeneous). The ice bath was removed and the reaction was stirred at ambient temperature for 16 h. Most of the pyridine was removed in vacuo and the residue diluted with water (500 mL). The solids were filtered off and washed with copious amounts of water to give 21 g of crude desired product. More solid appeared in the mother liquor and was filtered and washed with water to give an additional 1.5 g of desired material. The two batches were combined, triturated with 70 ml of methylene chloride, and dried in a vacuum oven at 50° C. to give the title compound (15 g).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.37 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.